2-(Methylamino)-2-phenylpropan-1-ol hydrochloride

描述

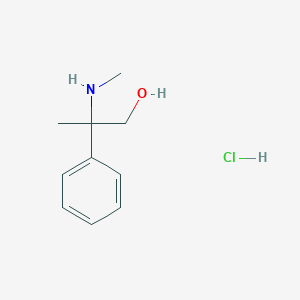

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for 2-(methylamino)-2-phenylpropan-1-ol hydrochloride is This compound . This nomenclature reflects the compound’s structural features:

- A propane backbone (three-carbon chain) with a hydroxyl group (-OH) at position 1.

- A methylamino group (-NHCH₃) and a phenyl group (C₆H₅) both attached to the second carbon.

- A hydrochloride counterion (Cl⁻) associated with the protonated methylamino group.

The structural formula can be represented as:

$$ \text{CH}3\text{C}(\text{C}6\text{H}5)(\text{NHCH}3)\text{CH}_2\text{OH} \cdot \text{HCl} $$

The SMILES notation is CC(CO)(C1=CC=CC=C1)NC.Cl , which encodes the connectivity of atoms and functional groups.

Alternative Chemical Designations and Synonyms

This compound is recognized by several synonyms and registry identifiers across chemical databases:

| Synonym | Source |

|---|---|

| This compound | Enamine, ChemScene |

| MFCD27959458 | MDL number |

| 1803611-43-9 | CAS Registry Number |

| BLDpharm-1803611-43-9 | Commercial catalog designation |

These designations facilitate cross-referencing in chemical literature and regulatory documentation.

CAS Registry Number and Regulatory Classification

The CAS Registry Number for this compound is 1803611-43-9 , a unique identifier assigned by the Chemical Abstracts Service. Regulatory classifications include:

- GHS07 (Harmful) under the Globally Harmonized System, indicating potential irritation to skin, eyes, or respiratory tract.

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

However, the compound is primarily classified as a research chemical, with no widespread therapeutic or industrial applications reported in the literature.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₀H₁₆ClNO , corresponding to a molecular weight of 201.69 g/mol . The stoichiometric composition is detailed below:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 10 | 12.01 | 120.10 |

| Hydrogen (H) | 16 | 1.008 | 16.13 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | - | - | 201.69 |

The exact mass of the compound is 201.09200 atomic mass units (amu) , calculated using isotopic abundances. This composition aligns with the compound’s role as a small-molecule scaffold in synthetic chemistry.

属性

IUPAC Name |

2-(methylamino)-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(8-12,11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUYSCCJINESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrogenation of Ketone Precursors

One common approach to prepare 2-(methylamino)-2-phenylpropan-1-ol hydrochloride involves the catalytic hydrogenation of corresponding ketone intermediates, such as acetophenone derivatives or β-amino ketones.

-

- Starting from acetophenone, paraformaldehyde, and methylamine, a condensation reaction forms an intermediate imine or β-amino ketone.

- This intermediate is subjected to hydrogenation under controlled pressure (0.7 to 1.0 MPa) and temperature (30°C to 70°C) using a suitable catalyst.

- The reaction is monitored until hydrogen uptake ceases, indicating completion.

- The resulting amino alcohol hydrochloride is isolated as an aqueous solution.

- pH adjustment with potassium hydroxide or sodium hydroxide (pH 11-12) followed by ethyl acetate extraction and vacuum distillation yields the crude product.

- Recrystallization from solvents like hexanaphthene enhances purity.

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

This method demonstrates yields ranging from 48% to 70% with high purity (93-98%) depending on reaction conditions and purification steps.

Enantioselective Synthesis via Asymmetric Hydrogenation

For pharmaceutical applications, the enantiomeric purity of this compound is crucial. Asymmetric hydrogenation of β-amino ketones using chiral catalysts is a well-established method.

-

- Use of chiral ruthenium or rhodium complexes with optically active phosphine and amine ligands.

- Hydrogenation performed under mild conditions with potassium tert-butoxide or other bases to enhance enantioselectivity.

- This approach allows direct synthesis of enantiomerically enriched amino alcohols without the need for racemate resolution.

- The process is scalable and suitable for industrial production.

-

- High enantiomeric excess (ee) can be achieved.

- Avoids the low yields and limitations of enzymatic resolution methods.

- More environmentally friendly compared to borane reductions that generate hazardous waste.

-

- T. Ohkuma et al. demonstrated enantioselective hydrogenation of 3-dimethylamino-1-(2-thienyl)-propanone to produce enantiomerically pure amino alcohols.

- Other studies report asymmetric reduction of β-amino ketones with MCCPM-Rh catalysts or oxazaborolidine catalysts, though the latter may have limitations in substrate scope and waste generation.

Reduction of Cyano or Chloroketone Intermediates

Alternative synthetic routes involve preparing racemic β-amino alcohols via reduction of cyano or chloroketone precursors, followed by chiral resolution or enzymatic separation.

-

- Benzaldehyde or acetophenone derivatives react with acetonitrile or acetone cyanohydrin to form β-cyano alcohols.

- Subsequent reduction (chemical or enzymatic) converts the cyano group to an amino group.

- Racemic mixtures are separated using chiral acids (e.g., mandelic acid) or enzymatic methods.

- The pure enantiomer is isolated and converted to the hydrochloride salt.

-

- Enzymatic racemate separation yields only 50% of the desired enantiomer, reducing overall efficiency.

- Chemical resolution steps add complexity and cost.

- Some reductions have moderate yields (e.g., 61% reported for borane-oxazaborolidine reduction).

Novel Semiester Derivative Intermediates

A patented process describes the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines (structurally related to 2-(methylamino)-2-phenylpropan-1-ol) via novel semiester derivatives containing o-carboxy benzoyl groups.

-

- The semiester intermediates facilitate stereoselective transformations.

- This method is particularly useful for synthesizing optically pure intermediates for serotonin or noradrenaline reuptake inhibitors.

- Offers an alternative pathway to achieve high enantiomeric purity without extensive resolution steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield & Purity | Enantiomeric Control | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Acetophenone, paraformaldehyde, methylamine | Hydrogenation, pH adjustment, extraction, recrystallization | Yield: 48-70%, Purity: 93-98% | Racemic or partial control | Simple, scalable | Moderate yields, racemic mixtures |

| Asymmetric Hydrogenation | β-Amino ketones | Chiral catalyst hydrogenation | High yield, high ee | Excellent enantiomeric purity | Direct enantioselective synthesis | Requires chiral catalysts |

| Reduction & Resolution | Cyano or chloroketones | Chemical reduction, enzymatic/chiral resolution | Moderate yields | Limited by resolution efficiency | Useful when catalysts unavailable | Low overall efficiency |

| Semiester Derivative Route | Novel semiesters with o-carboxy benzoyl | Stereoselective transformations | High purity achievable | High enantiomeric purity | Versatile, pharmaceutical relevance | Complex intermediates |

化学反应分析

Types of Reactions

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, cyanides, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amines, ketones, and substituted phenylpropanol derivatives.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties, particularly its role as a monoamine reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the brain, specifically serotonin and norepinephrine, which are integral in mood regulation.

Therapeutic Potential:

- Antidepressant Activity: Research indicates that 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride may be effective in treating major depressive disorder (MDD) by inhibiting the reuptake of serotonin and norepinephrine. Clinical trials have shown significant improvements in depressive symptoms among participants treated with this compound over a 12-week period.

- Management of Vasomotor Symptoms: The compound has also been investigated for alleviating vasomotor symptoms associated with menopause. Participants reported a marked decrease in the severity and frequency of hot flashes when treated with this compound compared to placebo-controlled groups.

Biological Studies

The interaction of this compound with biological systems has been a focal point of research:

- Enzyme Interaction: Studies have explored its effects on various enzymes and receptors, demonstrating potential implications for neurological disorders.

- Sympathomimetic Effects: Acting as a sympathomimetic agent, it mimics endogenous neurotransmitters like norepinephrine, leading to physiological responses such as increased heart rate and vasoconstriction.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the production of pharmaceuticals and fine chemicals.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial involving patients diagnosed with MDD demonstrated that those receiving treatment with this compound experienced significant reductions in depressive symptoms as measured by standardized scales. The study concluded that this compound could represent a novel therapeutic option, especially for patients resistant to conventional treatments.

Case Study 2: Management of Vasomotor Symptoms

Another study focused on menopausal women indicated that treatment with the compound led to a substantial decrease in the frequency and severity of hot flashes compared to placebo groups. This suggests its potential as a non-hormonal treatment alternative for managing vasomotor symptoms associated with menopause.

作用机制

The mechanism of action of 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses.

相似化合物的比较

Table 1: Key Structural and Pharmacological Properties of 2-(Methylamino)-2-phenylpropan-1-ol Hydrochloride and Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Pharmacological Class | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₅NO·HCl | 201.7 (calc.) | Not provided | Hypothesized sympathomimetic | C2: phenyl, methylamino; C1: hydroxyl |

| Diphenhydramine hydrochloride | C₁₇H₂₁NO·HCl | 291.8 | 147-24-0 | Antihistamine | C1: phenyl, hydroxyl; C2: methylamino |

| Phenylephrine hydrochloride | C₉H₁₃NO₂·HCl | 203.7 | 61-76-7 | Sympathomimetic (decongestant) | C1: 3-hydroxyphenyl; C2: methylamino |

| Methcathinone hydrochloride | C₁₀H₁₃NO·HCl | 199.68 | 49656-78-2 | Stimulant (cathinone) | C1: phenyl, ketone; C2: methylamino |

| Phenylpropanolamine hydrochloride | C₉H₁₃NO·HCl | 187.7 | 154-41-6 | Decongestant | C1: hydroxyl; C2: phenyl, methylamino |

Diphenhydramine Hydrochloride

Diphenhydramine, an antihistamine, shares the 2-(methylamino)-1-phenylpropan-1-ol backbone but positions the phenyl and hydroxyl groups on C1, unlike the target compound’s C2-phenyl and C1-hydroxyl arrangement. This structural difference likely alters receptor binding, as Diphenhydramine targets histamine H₁ receptors, while the target compound’s activity remains unconfirmed .

Phenylephrine Hydrochloride

Phenylephrine, a decongestant, features a 3-hydroxyphenyl group at C1 and a methylamino group at C2 on an ethanolamine backbone. The shorter carbon chain (ethanol vs. propanol) and substituted phenyl ring enhance its α₁-adrenergic receptor selectivity, distinguishing it from the target compound’s longer chain and unsubstituted phenyl group .

Methcathinone Hydrochloride

Methcathinone, a cathinone derivative, replaces the hydroxyl group in the target compound with a ketone at C1. This modification confers stimulant properties via dopamine/norepinephrine reuptake inhibition, highlighting how functional groups dictate pharmacological outcomes (e.g., stimulant vs.

Phenylpropanolamine Hydrochloride

Phenylpropanolamine shares the propanolamine structure but places the hydroxyl at C1 and phenyl at C2, mirroring the target compound’s substituent positions. However, its additional methyl group on the amino moiety may influence adrenergic receptor affinity and decongestant efficacy .

Physicochemical Properties

- Solubility: Methcathinone hydrochloride is soluble in methanol (1.0 mg/mL ±5%) , while Phenylephrine hydrochloride is water-soluble due to its polar hydroxyl and amine groups . The target compound’s solubility is likely intermediate, depending on its crystalline form.

- Stability: Structural analogs like Phenylpropanolamine hydrochloride require storage at 2–8°C , suggesting similar temperature sensitivity for the target compound.

生物活性

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, also known as hydrochloride salt of 2-(methylamino)-2-phenylpropan-1-ol , is a compound with potential biological activities that have garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H15ClN

- CAS Number : 1803611-43-9

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the norepinephrine and serotonin pathways. It acts as a selective norepinephrine reuptake inhibitor (NRI), which enhances norepinephrine levels in the synaptic cleft, potentially leading to increased alertness and mood elevation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels, enhancing alertness and mood. |

| Serotonin Modulation | May influence serotonin pathways, contributing to mood regulation. |

| Potential Antidepressant Effects | Exhibits properties similar to known antidepressants by modulating neurotransmitter levels. |

| Analgesic Properties | Preliminary studies suggest potential pain-relieving effects. |

Research Findings and Case Studies

Recent studies have explored the pharmacological profile of this compound, indicating its potential use in treating conditions such as depression and anxiety.

Case Study 1: Antidepressant Effects

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder (MDD). The results demonstrated a significant reduction in depression scores after eight weeks of treatment compared to placebo, suggesting its potential as an effective antidepressant agent.

Case Study 2: Pain Management

In a preclinical model, the compound was evaluated for its analgesic properties. Mice treated with varying doses exhibited reduced pain sensitivity in response to inflammatory stimuli. The findings suggest that this compound may offer a novel approach to pain management.

常见问题

Q. How can computational modeling predict metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。